molecular formula C9H6BrClN2 B061779 6-Bromo-2-chloro-4-methylquinazoline CAS No. 175724-46-6

6-Bromo-2-chloro-4-methylquinazoline

Cat. No. B061779
M. Wt: 257.51 g/mol
InChI Key: RBCVTTGAFBHALI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-bromo-2-chloro-4-methylquinazoline involves key steps that include bromination, chlorination, and the introduction of a methyl group onto the quinazoline nucleus. A noteworthy approach involves the condensation between β-keto esters and 4-bromoaniline, followed by cyclization via the Knorr reaction to yield 6-bromoquinolin-2(1H)-one, a closely related compound (N. Wlodarczyk et al., 2011).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-chloro-4-methylquinazoline and related compounds has been elucidated through various analytical techniques. For example, the crystal structure analysis of a novel 6‑bromo‑2‑chloro‑quinazolin-4(3H)-one derivative highlighted its crystallization in the triclinic system, demonstrating the compound's distinct geometrical configuration and intermolecular interactions (O. Ouerghi et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 6-bromo-2-chloro-4-methylquinazoline include nucleophilic substitutions and interactions with various reagents. For instance, reactions with nucleophilic reagents can lead to the formation of derivatives with potential biological activity, as seen in the synthesis of 6-bromo-quinazoline derivatives (R. Kuryazov et al., 2010).

Scientific Research Applications

Knorr Synthesis and Chemical Characterization

6-Bromo-2-chloro-4-methylquinazoline is synthesized through a process involving condensation and the Knorr reaction, resulting in a three-step preparation with an overall yield of 48% from 4-bromoaniline. This study also explores the cyclization of certain anilides and reveals unexpected steric effects influencing this step, thereby enhancing the understanding of the chemical properties and synthesis of this compound (Wlodarczyk et al., 2011).

Application in Antimicrobial and Antimalarial Agents

Novel derivatives of 6-bromo-2-chloro-4-methylquinazoline have been synthesized, with structures confirmed through spectral data. These compounds have demonstrated antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum, indicating their potential application in treating infectious diseases (Parthasaradhi et al., 2015).

Biological Activities and Pharmaceutical Applications

Studies have synthesized and characterized various derivatives of 6-bromo-2-chloro-4-methylquinazoline, revealing significant antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. This implies the potential of these compounds in developing new pharmaceuticals for a range of therapeutic applications (Sahu et al., 2008).

Crystal Structure Analysis for Drug Development

The crystal structure and molecular interactions of a novel derivative of 6-bromo-2-chloro-4-methylquinazoline have been analyzed, providing insights into its potential antibacterial activity and helping in the development of new compounds with enhanced therapeutic efficacy (Ouerghi et al., 2021).

Future Directions

Quinazoline derivatives, such as 6-Bromo-2-chloro-4-methylquinazoline, are being explored for their potential therapeutic applications in cancer treatment3. They are particularly promising in the treatment of bladder cancer3.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

6-bromo-2-chloro-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVTTGAFBHALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570751
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-4-methylquinazoline

CAS RN

175724-46-6
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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